When blood is drawn for testing, it naturally begins to clot. Sodium citrate binds to calcium ions in the blood, preventing them from participating in the clotting cascade. This allows for blood collection and analysis without clotting .
Metabolic acidosis is a condition where the body produces too much acid or cannot eliminate it effectively. Sodium citrate acts as an alkalinizing agent, meaning it helps neutralize excess acid in the blood and urine .
The potential ergogenic (performance-enhancing) effects of sodium citrate are a topic of ongoing research. Some studies suggest that pre-exercise administration of sodium citrate may improve performance in short-duration, high-intensity exercise (lasting 1-7 minutes) . This effect is thought to be related to its ability to increase blood pH (alkalinity). However, results from different studies have been inconsistent, and the optimal ingestion protocol (dosage, timing, form) remains unclear .
Sodium citrate, chemically known as trisodium citrate, has the molecular formula . It is a sodium salt derived from citric acid and exists in three forms: monosodium citrate, disodium citrate, and trisodium citrate. The compound is characterized by its saline and mildly tart flavor, making it a versatile ingredient in various applications, including food preservation, pharmaceuticals, and biochemical processes. Sodium citrate acts primarily as an alkalizing agent and a buffering agent, helping to maintain pH levels in different environments .
Sodium citrate acts as a buffer, neutralizing excess acid in solutions. It donates protons (H⁺) from its carboxylate groups, raising the pH. This property is valuable in maintaining a constant pH for biological experiments or during food processing [].
As mentioned earlier, sodium citrate chelates calcium ions, essential for blood clotting. By binding calcium, it prevents the formation of fibrin, a protein necessary for clot formation [].
Sodium citrate is generally considered safe for consumption in the amounts typically found in food or used as a medication []. However, excessive intake can cause diarrhea or upset stomach.
For research purposes, sodium citrate is not flammable or explosive. However, it can irritate the skin and eyes upon contact. Proper personal protective equipment (PPE) should be worn when handling the compound [].
Sodium citrate can be synthesized through the reaction of citric acid with sodium bicarbonate. The balanced chemical equation for this reaction is:
This reaction illustrates how citric acid reacts with sodium bicarbonate to produce sodium citrate, water, and carbon dioxide . Additionally, sodium citrate can act as a buffer in various reactions, maintaining a stable pH by neutralizing acids:
In biological systems, sodium citrate serves multiple roles. It is metabolized into bicarbonate ions, which can help buffer excess hydrogen ions in the body, thus potentially reversing acidosis. This property makes it useful in treating conditions like metabolic acidosis and preventing kidney stones by alkalizing urine . Moreover, sodium citrate is employed as an anticoagulant in blood transfusions; it chelates calcium ions, thereby preventing clotting .
Sodium citrate can be synthesized through several methods:
Commercially, sodium citrate is often produced by mixing sodium carbonate with citric acid under controlled conditions to ensure high purity and yield.
Sodium citrate has diverse applications across various fields:
Sodium citrate interacts with several substances due to its chelating properties. It forms complexes with calcium ions, which is crucial for its role as an anticoagulant. Additionally, it can influence the absorption of certain medications by altering the pH of gastric contents. Studies have shown that sodium citrate can enhance performance in physical activities by reducing acidity during intense exercise .
Sodium citrate shares similarities with other compounds derived from citric acid but differs significantly in its properties and applications. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Properties | Unique Features |
---|---|---|---|
Monosodium Citrate | NaC₆H₅O₇ | Less alkaline than trisodium citrate | Primarily used for flavoring |
Disodium Citrate | Na₂C₆H₄O₇ | Intermediate buffering capacity | Used mainly in food applications |
Calcium Citrate | Ca₃(C₆H₅O₇)₂ | Calcium supplement | Provides dietary calcium |
Potassium Citrate | K₃C₆H₅O₇ | Alkalizing agent | Used for managing kidney stones |
Sodium citrate's unique combination of alkalinizing properties and versatility makes it particularly valuable in both medical and food applications compared to its counterparts .
Sodium citrate exists as a white crystalline powder with distinct crystallographic characteristics that have been thoroughly investigated using advanced analytical techniques. The anhydrous form of trisodium citrate (Na₃C₆H₅O₇) exhibits a monoclinic crystal system with the space group P21/n [1] [2]. X-ray powder diffraction studies have revealed precise unit cell parameters, with dimensions of a = 6.192 Å, b = 14.856 Å, and c = 11.546 Å, and angles of α = 90°, β = 95.82°, and γ = 90° [1] [2]. The unit cell volume measures 1057.3 ų with four formula units (Z = 4) and a calculated density of 1.618 g/cm³ [1] [2].
The crystalline structure features a three-dimensional framework formed by sodium-oxygen polyhedra that share edges and corners [1]. The asymmetric unit contains three crystallographically independent sodium cations with distinct coordination environments. Two sodium cations exhibit five-coordinate geometry (NaO₅), while one displays six-coordinate geometry (NaO₆) [1] [2]. These coordination polyhedra create channels parallel to both the a and b crystallographic axes, within which the citrate anions reside [1].
The bond valence sums for the sodium cations provide insight into their bonding characteristics, with values of 1.13, 0.92, and 1.20 valence units for the five-coordinate and six-coordinate environments respectively [3]. This structural arrangement contributes to the stability and distinctive properties of the crystalline material.
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P21/n |
Unit Cell a (Å) | 6.192 |
Unit Cell b (Å) | 14.856 |
Unit Cell c (Å) | 11.546 |
α (degrees) | 90 |
β (degrees) | 95.82 |
γ (degrees) | 90 |
Volume (ų) | 1057.3 |
Z (formula units) | 4 |
Density (g/cm³) | 1.618 |
Temperature (K) | 298 |
Sodium citrate demonstrates remarkable structural diversity through various hydration states and polymorphic forms. The most common commercial form is trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O), which incorporates two water molecules per formula unit, resulting in a molecular weight of 294.10 g/mol [4] [5]. Additionally, a sesquihydrate form exists (Na₃C₆H₅O₇·1.5H₂O) with a molecular weight of 285.13 g/mol [6].
Polymorphism in sodium citrate systems has been documented, particularly for related compounds such as sodium dihydrogen citrate, where multiple crystal forms exhibit different structural arrangements [7]. These polymorphs demonstrate variations in coordination geometries and hydrogen bonding patterns. In one documented polymorph, the coordination polyhedra form edge-sharing chains along specific crystallographic directions, contrasting with other forms where octahedral units form edge-sharing pairs [7].
The hydration behavior of sodium citrate significantly influences its crystalline stability and thermal properties. The compound remains stable in dry air but becomes anhydrous when exposed to temperatures above 150°C [8]. When exposed to moist air, the material transforms into a deliquescent powder, indicating its strong affinity for atmospheric moisture [8]. The melting point varies with hydration state, with anhydrous forms typically decomposing at temperatures exceeding 300°C [9] [8].
Research utilizing dielectric spectroscopy and potentiometry has revealed complex ion association behaviors in aqueous solutions, including the formation of NaCit²⁻ ion pairs and neutral Na₃Cit⁰ ion aggregates across varying ionic strengths [10] [11]. These solution equilibria demonstrate the compound's dynamic behavior and its strong affinity for sodium binding, which governs both solution chemistry and crystal formation processes.
Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
Anhydrous Trisodium Citrate | Na₃C₆H₅O₇ | 258.07 | 68-04-2 |
Trisodium Citrate Dihydrate | Na₃C₆H₅O₇·2H₂O | 294.10 | 6132-04-3 |
Trisodium Citrate Sesquihydrate | Na₃C₆H₅O₇·1.5H₂O | 285.13 | 6132-04-3 |
Monosodium Citrate | NaC₆H₇O₇ | 214.11 | 18996-35-5 |
Disodium Citrate | Na₂C₆H₆O₇ | 236.08 | 144-33-2 |
Industrial production of sodium citrate primarily relies on neutralization reactions between citric acid and various sodium-containing bases. The most economically viable method involves the reaction of citric acid with sodium carbonate, which has gained preference over sodium hydroxide due to the lower cost and better availability of sodium carbonate as a raw material [12] [13] [14].
The standard industrial process begins with citric acid production through fermentation of sugar-containing substrates such as molasses using Aspergillus niger [13] [15]. The fermentation process yields citric acid, which serves as the primary raw material for sodium citrate synthesis. The neutralization reaction follows the stoichiometric equation:
C₆H₈O₇ + Na₂CO₃ → Na₃C₆H₅O₇ + CO₂ + H₂O [15] [16]
Advanced industrial methods have been developed to optimize production efficiency and product purity. One innovative approach utilizes waste mycelium residue from citric acid fermentation, which contains approximately 6% citric acid, combined with mother liquor containing 30% citric acid from the crystallization process [17]. This method significantly reduces raw material costs while maintaining product quality that meets national standards and Chinese Pharmacopoeia requirements [17].
The industrial process typically involves several key stages: neutralization reaction at controlled temperature (50-60°C) for 30-90 minutes, followed by addition of sodium hydroxide in precise ratios, and subsequent concentration until the solution density reaches approximately 1.45 g/cm³ [18]. The concentrated solution undergoes crystallization, often followed by secondary crystallization after mother liquor concentration and addition of small amounts of sodium chloride to improve crystal formation [18].
Temperature control during industrial production is critical for optimizing reaction kinetics and product quality. Research indicates that reaction temperatures between 60-70°C for 1.5-2 hours provide optimal conversion rates while maintaining product integrity [19]. The industrial process also incorporates filtration steps to remove impurities and unreacted components, ensuring high-purity final products suitable for pharmaceutical and food-grade applications [13] [15].
Laboratory synthesis of sodium citrate offers greater flexibility in reaction conditions and allows for precise control of product characteristics. The fundamental approach involves direct neutralization of citric acid with sodium hydroxide in aqueous solution, following the stoichiometric relationship of 1:3 molar ratio [20] [21] [14].
A well-documented laboratory protocol involves dissolving citric acid in distilled water, followed by gradual addition of sodium hydroxide solution while maintaining continuous stirring [22] [21]. The reaction is exothermic, requiring careful temperature monitoring to maintain optimal conditions around 20-30°C [21]. The neutralization endpoint is typically determined by pH measurement, targeting a final pH between 7.5-9.0 [23].
An innovative laboratory approach utilizes ethanol as a selective precipitation medium [20] [21]. This method takes advantage of the differential solubility properties: both citric acid and sodium hydroxide dissolve readily in ethanol, while the desired trisodium citrate product remains insoluble in this solvent [20] [21]. The synthesis is conducted at ambient temperature under atmospheric pressure, with sodium hydroxide maintained in relative excess (approximately 4.38 times higher concentration than citric acid) [20] [21].
The ethanol-based synthesis demonstrates remarkable efficiency, achieving 92.56% citric acid conversion within 30 minutes of reaction time [20] [21]. The reaction kinetics follow second-order behavior with a rate constant of 1.56 × 10⁻² L²·mol⁻²·s⁻¹ [20] [21]. Product separation is accomplished through simple filtration, as the insoluble trisodium citrate crystals settle at the bottom of the reaction vessel [20] [21].
Alternative laboratory methods employ solvent-out crystallization techniques using organic solvents such as acetone, methanol, ethanol, or propanol [23]. These methods operate under mild conditions (20-75°C) and offer advantages including reduced energy consumption, improved impurity removal, and higher crystal purity compared to traditional evaporative crystallization methods [23]. The volume ratio of mixed solution to organic solvent typically ranges from 1:3 to 1:5, with crystallization temperature carefully controlled to optimize crystal formation [23].
Sodium citrate exhibits distinct thermal behavior patterns that depend significantly on its hydration state and the atmospheric conditions under which thermal analysis is conducted. The anhydrous form of sodium citrate demonstrates exceptional thermal stability with a melting point exceeding 300°C [1] [2] [3] [4] [5]. This high melting point reflects the strong ionic interactions within the crystal lattice and the extensive hydrogen bonding network facilitated by the citrate anion's multiple functional groups.
The dihydrate form, which represents the most commonly encountered commercial grade, exhibits a more complex thermal behavior profile. Initial thermal events occur at approximately 150°C, corresponding to the loss of crystal water [2] [6] [7] [8]. This dehydration process is accompanied by a small exothermic effect associated with the crystallization of the anhydrous form [9]. The International Chemical Safety Cards specify that the dihydrate form decomposes at 150°C rather than exhibiting a traditional melting point [7] [10].
Comprehensive thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy reveals that sodium citrate undergoes multi-step thermal decomposition under inert atmosphere conditions [11] [12] [13]. The decomposition sequence initiates with water elimination at 168°C, followed by partial degradation at 325°C, major decomposition at 489°C, and final carbon formation at approximately 822°C [11]. Under oxidizing conditions, the decomposition behavior becomes considerably more complex, with decomposition events occurring across a broader temperature range of 230-650°C [12] [14] [13].
The thermal stability of sodium citrate demonstrates remarkable enhancement when incorporated into composite systems. Studies utilizing differential scanning calorimetry have demonstrated that sodium citrate can increase glass transition temperatures by up to 25°C when combined with sucrose matrices [15]. This enhancement results from strengthened hydrogen bonding interactions, as evidenced by downfield shifts in infrared spectroscopy and reduced wavenumber temperature coefficients.
Table 1: Melting and Decomposition Behavior of Sodium Citrate
Property | Value | Reference |
---|---|---|
Melting Point (Anhydrous) | >300°C | ICSC, ChemicalBook |
Melting Point (Dihydrate) | 300°C (lit.) | Sigma-Aldrich, Fisher |
Decomposition Temperature (Dihydrate) | 150°C | ICSC, Santos |
Decomposition Temperature (Air) | 230-650°C | TGA studies |
Dehydration Temperature | 150°C | Literature reports |
Thermal Stability Range | Stable to 150°C | Multiple sources |
Sodium citrate demonstrates exceptional aqueous solubility characteristics that vary substantially with temperature, hydration state, and solution conditions. The dihydrate form exhibits solubility values ranging from 29.4 g/100 mL at 20°C to 72.0 g/100 mL at 25°C, depending on the analytical method and purity specifications [16] [17] [7] [10]. This temperature-dependent solubility enhancement reflects the endothermic nature of the dissolution process and the favorable entropy changes associated with ion hydration.
The anhydrous form demonstrates comparatively lower solubility, with reported values of 42.5 g/100 mL at 25°C [4]. This reduced solubility can be attributed to the additional energy required to disrupt the more compact crystal lattice of the anhydrous material. At elevated temperatures approaching 100°C, sodium citrate becomes very soluble in water, facilitating complete dissolution under boiling conditions [18].
The dissolution process of sodium citrate in aqueous media involves complex ion association equilibria that significantly influence solution properties [19] [20] [21]. Potentiometric and spectrophotometric investigations have identified the formation of multiple species in solution, including the simple citrate anion (Cit³⁻), the sodium-citrate ion pair (NaCit²⁻), and the neutral trisodium citrate aggregate (Na₃Cit⁰) [19] [20]. The relative concentrations of these species are strongly dependent on ionic strength, with the neutral aggregate becoming predominant at concentrations exceeding 0.5 M.
Dielectric spectroscopy studies reveal that sodium citrate solutions exhibit unique water dynamics compared to other electrolyte systems [19] [20]. The strongly hydrated citrate anion integrates favorably into the hydrogen bond network of water, resulting in cooperative relaxation behavior that scales with solution viscosity. This behavior contrasts markedly with structure-breaking electrolytes and indicates that citrate stabilizes rather than disrupts the water structure.
The pH of sodium citrate solutions provides additional insight into the compound's aqueous behavior. Pharmaceutical grade specifications indicate that 1% and 5% aqueous solutions maintain pH values between 7.5 and 9.0 [17] [8], reflecting the basic character of the citrate anion. This alkaline behavior results from the hydrolysis of citrate ions and the buffering capacity provided by the multiple dissociation equilibria.
Table 2: Solubility Profiles of Sodium Citrate in Water
Temperature (°C) | Solubility (g/100mL) | Form | Reference |
---|---|---|---|
20 | 29.4 | Dihydrate | Sigma-Aldrich |
25 | 42.5 | Anhydrous | ICSC |
25 | 71.0 | Dihydrate | Gadot Spec |
25 | 72.0 | Dihydrate | ICSC Dihydrate |
100 | Very soluble | Dihydrate | Literature |
The infrared absorption spectrum of sodium citrate provides definitive identification of functional group characteristics and molecular vibrations within the crystalline lattice. Comprehensive infrared spectroscopic analysis, conducted using Perkin Elmer instrumentation with sodium chloride optics across the 2-15 μm spectral region, has established detailed frequency assignments for all major vibrational modes [22] [23].
The most prominent features in the infrared spectrum occur in the carbonyl stretching region, where antisymmetric and symmetric carboxylate vibrations appear at 1466 cm⁻¹ and 1544 cm⁻¹, respectively [22]. These frequencies are characteristic of ionized carboxylic acid groups and confirm the complete deprotonation of citric acid in the sodium salt form. The corresponding carboxylate deformation modes manifest as medium intensity bands at 838 cm⁻¹ and 892 cm⁻¹.
The aliphatic CH₂ stretching vibrations produce intense absorptions at 2880 cm⁻¹ (out-of-phase) and 2945 cm⁻¹ (in-phase), with the corresponding deformation mode observed at 1379 cm⁻¹ [22]. This deformation band exhibits exceptional intensity, reflecting the symmetric environment of the methylene groups within the citrate framework.
The spectral region between 1070 cm⁻¹ and 1340 cm⁻¹ contains multiple overlapping bands attributable to carbon-oxygen stretching vibrations associated with the tertiary alcohol group [22]. These bands demonstrate the complex vibrational coupling that occurs within the citrate molecular framework and provide fingerprint identification capabilities.
Water of crystallization contributes distinctive spectral features at 3655 cm⁻¹, 3436 cm⁻¹, and 3241 cm⁻¹, corresponding to different hydrogen bonding environments experienced by water molecules within the crystal lattice [22]. The bending mode of crystal water appears at 1625 cm⁻¹, providing confirmation of the dihydrate stoichiometry.
Table 3: Infrared Spectroscopic Signatures of Sodium Citrate
Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|
2880 | Strong (10) | CH₂ stretching (out of phase) |
2945 | Strong (10) | CH₂ stretching (in phase) |
1466 | Strong (10) | COO⁻ antisymmetric stretch |
1544 | Medium (6) | COO⁻ symmetric stretch |
1625 | Medium | H₂O bending |
1379 | Very Strong (9) | CH₂ deformation |
1340 | Medium (6) | C-OH oscillation |
1322 | Medium (5) | C-OH oscillation |
1298 | Medium (5) | C-OH oscillation |
1264 | Strong (7) | C-OH oscillation |
Raman spectroscopic analysis of single crystal sodium citrate, conducted using mercury arc excitation at 2537 Å, reveals 28 distinct Raman lines that provide complementary structural information to infrared spectroscopy [24] [25]. The Raman spectrum exhibits superior resolution in the low-frequency region, where five distinct lines at 60, 93, 111, 139, and 187 cm⁻¹ are unambiguously assigned to lattice oscillations [24].
The internal molecular vibrations contribute twenty distinct Raman lines spanning the frequency range from 842 cm⁻¹ to 1625 cm⁻¹ [24]. Notable features include the carbon-hydrogen oscillations at 2920 cm⁻¹, 2935 cm⁻¹, and 2961 cm⁻¹, which exhibit relatively high intensity and demonstrate polarization sensitivity under crystal orientation studies.
Orientation studies conducted with incident light along different crystallographic axes reveal that specific Raman lines at 1069, 1084, 2920, 2935, and 2961 cm⁻¹ undergo intensity variations [24]. These observations indicate that these vibrations possess totally symmetric character (A₁g symmetry) within the presumed orthorhombic crystal structure.
The water of crystallization manifests as three Raman lines at 3435 cm⁻¹, 3511 cm⁻¹, and 3550 cm⁻¹ [24]. The broad and diffuse character of the band at 3435 cm⁻¹ suggests extensive hydrogen bonding interactions between water molecules and the citrate framework.
Table 4: Raman Spectroscopic Signatures of Sodium Citrate
Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|
60 | Strong (7) | Lattice oscillation |
93 | Very Weak (1) | Lattice oscillation |
111 | Very Weak (1) | Lattice oscillation |
139 | Weak (2) | Lattice oscillation |
187 | Weak (3) | Lattice oscillation |
842 | Weak (2) | Internal oscillation |
1069 | Very Weak (1) | Internal oscillation (A₁g) |
1084 | Weak (2) | Internal oscillation (A₁g) |
2920 | Medium (6) | C-H oscillation (A₁g) |
2935 | Strong (8) | C-H oscillation (A₁g) |
2961 | Strong (7) | C-H oscillation (A₁g) |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of sodium citrate in solution, revealing detailed information about molecular dynamics, chemical environments, and ion association phenomena. Comprehensive ¹H and ¹³C NMR analysis of citrate species in deuterium oxide demonstrates the high degree of molecular symmetry and the influence of ionic strength on chemical shift values [26] [27].
Proton NMR spectroscopy of citrate in deuterium oxide at pH 7.4 and 298 K reveals remarkably simple spectra due to the high molecular symmetry [27]. The four methylene protons appear as a single resonance at 2.579 ppm, reflecting the equivalent magnetic environment experienced by all CH₂ protons within the citrate framework [27]. This chemical shift value is consistent with protons on carbon atoms adjacent to carboxylate groups and tertiary alcohol functionalities.
Carbon-13 NMR spectroscopy provides more detailed structural information, with six distinct carbon environments corresponding to the citrate molecular framework [27]. The methylene carbons (C1 and C2) exhibit identical chemical shifts at 48.446 ppm, confirming their equivalent environments [27]. The quaternary carbon bearing the hydroxyl group (C6) resonates at 77.963 ppm, a value characteristic of tertiary alcohols in aqueous solution.
The three carboxylate carbons display distinct chemical shift values at 182.021 ppm (C3 and C4) and 184.740 ppm (C5), reflecting subtle differences in their magnetic environments [27]. These values fall within the expected range for carboxylate carbons in aqueous solution and demonstrate the sensitivity of ¹³C NMR to minor structural variations.
High-resolution NMR studies of sodium citrate solutions reveal concentration-dependent chemical shift variations attributable to ion association phenomena [19] [26]. At low concentrations (below 0.5 M), the citrate anion exists primarily as free ions with extensive hydration. As concentration increases, formation of sodium-citrate ion pairs and higher-order aggregates becomes thermodynamically favorable, leading to measurable changes in NMR parameters.
Quantitative NMR analysis has proven particularly valuable for citrate determination in biological fluids, where rapid and accurate measurement is essential [26] [28]. The well-resolved citrate resonances permit reliable quantification with limits of detection in the millimolar range, making NMR spectroscopy a practical analytical technique for citrate analysis in complex matrices.
Table 5: Nuclear Magnetic Resonance Profiling of Sodium Citrate
Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity/Environment | Conditions | Reference |
---|---|---|---|---|---|
¹H | 2.579 | CH₂ protons (equivalent) | Singlet (equivalent) | pH 7.4, D₂O, 298K | BMRB Database |
¹³C | 48.446 | C1 (CH₂) | Aliphatic CH₂ | pH 7.4, D₂O, 298K | BMRB Database |
¹³C | 48.446 | C2 (CH₂) | Aliphatic CH₂ | pH 7.4, D₂O, 298K | BMRB Database |
¹³C | 77.963 | C6 (quaternary carbon) | Quaternary C-OH | pH 7.4, D₂O, 298K | BMRB Database |
¹³C | 182.021 | C3 (COO⁻) | Carboxylate carbon | pH 7.4, D₂O, 298K | BMRB Database |
¹³C | 182.021 | C4 (COO⁻) | Carboxylate carbon | pH 7.4, D₂O, 298K | BMRB Database |
¹³C | 184.740 | C5 (COO⁻) | Carboxylate carbon | pH 7.4, D₂O, 298K | BMRB Database |
Irritant